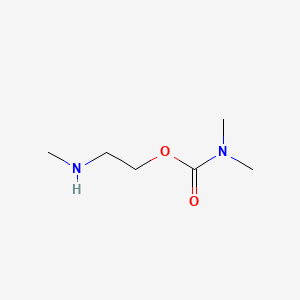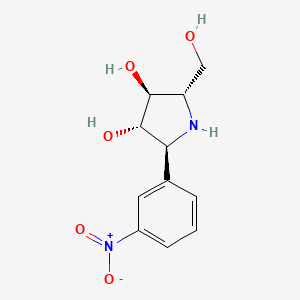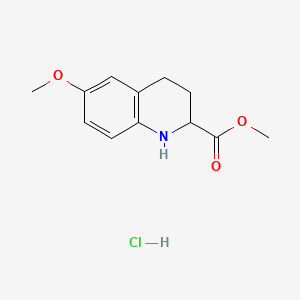
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar is a peptide composed of 26 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is of interest due to its potential biological activity and applications in various fields such as medicine, biochemistry, and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, typically protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
The peptide H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a reducing buffer.
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Free thiol groups from disulfide bond reduction.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
The peptide H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications as a drug candidate or biomarker.
Molecular Biology: Investigating gene expression and regulation mechanisms.
Industry: Use in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of this peptide depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: The peptide may inhibit or activate enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide may disrupt or stabilize protein complexes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Lys: Similar sequence with a lysine residue at the C-terminus.
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Gly: Similar sequence with a glycine residue at the C-terminus.
Uniqueness
The uniqueness of H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar lies in its specific amino acid sequence, which determines its biological activity and potential applications. The presence of multiple tyrosine and glutamic acid residues may contribute to its unique binding properties and reactivity.
Eigenschaften
CAS-Nummer |
179986-95-9 |
|---|---|
Molekularformel |
C195H296N54O56 |
Molekulargewicht |
4292.835 |
InChI |
InChI=1S/C195H296N54O56/c1-17-101(12)155(243-184(298)146-38-25-73-246(146)188(302)117(197)82-106-39-49-112(253)50-40-106)185(299)226-125(29-18-19-67-196)189(303)247-74-27-36-144(247)182(296)224-122(60-64-151(263)264)160(274)218-104(15)187(301)245-72-24-34-142(245)180(294)214-92-149(260)219-121(59-63-150(261)262)164(278)240-139(90-154(269)270)168(282)217-103(14)159(273)242-141(94-251)191(305)249-76-28-37-145(249)183(297)225-124(62-66-153(267)268)165(279)222-123(61-65-152(265)266)166(280)229-129(78-97(4)5)171(285)238-137(88-147(198)258)176(290)221-118(30-20-68-210-192(201)202)162(276)234-134(85-109-45-55-115(256)56-46-109)174(288)235-133(84-108-43-53-114(255)54-44-108)167(281)216-102(13)158(272)241-140(93-250)179(293)233-128(77-96(2)3)169(283)220-119(31-21-69-211-193(203)204)163(277)237-136(87-111-91-209-95-215-111)175(289)236-135(86-110-47-57-116(257)58-48-110)173(287)230-131(80-99(8)9)172(286)239-138(89-148(199)259)177(291)231-130(79-98(6)7)170(284)232-132(81-100(10)11)178(292)244-156(105(16)252)186(300)227-126(33-23-71-213-195(207)208)190(304)248-75-26-35-143(248)181(295)223-120(32-22-70-212-194(205)206)161(275)228-127(157(200)271)83-107-41-51-113(254)52-42-107/h39-58,91,95-105,117-146,155-156,250-257H,17-38,59-90,92-94,196-197H2,1-16H3,(H2,198,258)(H2,199,259)(H2,200,271)(H,209,215)(H,214,294)(H,216,281)(H,217,282)(H,218,274)(H,219,260)(H,220,283)(H,221,290)(H,222,279)(H,223,295)(H,224,296)(H,225,297)(H,226,299)(H,227,300)(H,228,275)(H,229,280)(H,230,287)(H,231,291)(H,232,284)(H,233,293)(H,234,276)(H,235,288)(H,236,289)(H,237,277)(H,238,285)(H,239,286)(H,240,278)(H,241,272)(H,242,273)(H,243,298)(H,244,292)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t101-,102-,103-,104-,105+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-/m0/s1 |
InChI-Schlüssel |
RBHVYOZPGFYUBN-YNVORAAPSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Synonyme |
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-](/img/structure/B574869.png)


![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine](/img/structure/B574877.png)


![(S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE](/img/structure/B574883.png)
